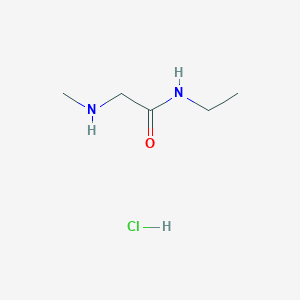
N-ethyl-2-(methylamino)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-2-(methylamino)acetamide hydrochloride, also known as N-Ethyl-N2-methylglycinamide hydrochloride or N-Ethyl-2-(methylamino)ethanamide hydrochloride, is a chemical compound with the CAS Number: 909191-78-2 . It has a molecular weight of 152.62 .
Molecular Structure Analysis
The InChI code for N-ethyl-2-(methylamino)acetamide hydrochloride is1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
N-ethyl-2-(methylamino)acetamide hydrochloride has a molecular weight of 152.62 . The compound is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用
Metabolic Studies and Toxicology
Comparative Metabolism in Liver Microsomes : Research conducted by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including compounds structurally related to N-ethyl-2-(methylamino)acetamide hydrochloride, in human and rat liver microsomes. This study is crucial for understanding the metabolic pathways and potential toxicological effects of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
N-Deethoxymethylation by Rhodococcus sp. : Wang et al. (2015) explored the biodegradation of acetochlor, a compound related to N-ethyl-2-(methylamino)acetamide hydrochloride, focusing on N-deethoxymethylation, a key step in its biodegradation. This work highlights the role of microbial enzymes in the environmental degradation of chloroacetamide herbicides (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).
Chemical Synthesis and Reactivity
- Reactions with Enamino Diketones : Research by Shanazarov et al. (1987) investigated the reactions of N-methyl-2-pyrrolidone and N-methyl-2-piperidone acetals, closely related to N-ethyl-2-(methylamino)acetamide hydrochloride, with enamino diketones. This research provides insights into the chemical reactivity and potential applications of these compounds in synthetic chemistry (Shanazarov, Solov’eva, Chistyakov, Sheinker, & Granik, 1987).
Environmental Impact and Degradation
Biodegradation in Anaerobic Conditions : Liu et al. (2020) studied the anaerobic biodegradation of acetochlor, closely related to N-ethyl-2-(methylamino)acetamide hydrochloride, and proposed a degradation pathway. This research is significant for understanding the environmental impact and degradation mechanisms of chloroacetamide herbicides (Liu, Zhang, Xu, Qiu, Zhu, Cao, & He, 2020).
Occurrence and Transport in Aquatic Systems : Clark and Goolsby (1999) investigated the occurrence and transport of acetochlor in streams, providing valuable information on the environmental fate of chloroacetamide herbicides, which could be extrapolated to N-ethyl-2-(methylamino)acetamide hydrochloride (Clark & Goolsby, 1999).
Pharmacological Applications
- Ketamine and Acepromazine in Veterinary Anesthesia : Shucard et al. (1975) studied the use of ketamine hydrochloride and Acepromazine Maleate for anesthesia in guinea pigs, highlighting the potential use of similar amide compounds in veterinary medicine (Shucard, Andrew, & Beauford, 1975).
Corrosion Inhibition
- Imidazoline as Corrosion Inhibitor : Cruz et al. (2004) evaluated the effectiveness of 1-(2-ethylamino)-2-methylimidazoline, a compound related to N-ethyl-2-(methylamino)acetamide hydrochloride, as a corrosion inhibitor in acid media. This study contributes to the understanding of the applications of similar compounds in industrial settings (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Safety And Hazards
The safety information available indicates that N-ethyl-2-(methylamino)acetamide hydrochloride is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, and P271, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-ethyl-2-(methylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINYLHBWCLZCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(methylamino)acetamide hydrochloride | |
CAS RN |
909191-78-2 |
Source


|
| Record name | N-ethyl-2-(methylamino)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)



![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850963.png)
![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2850964.png)